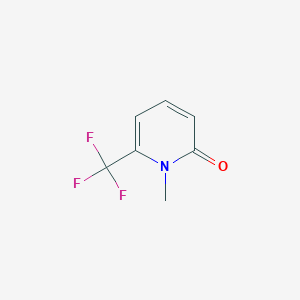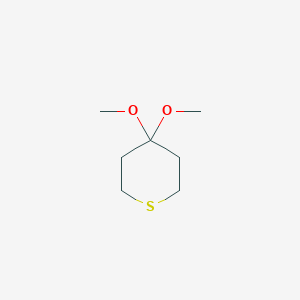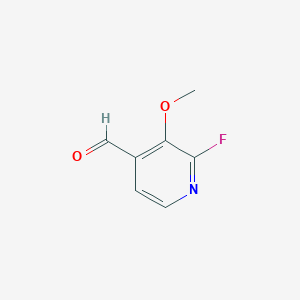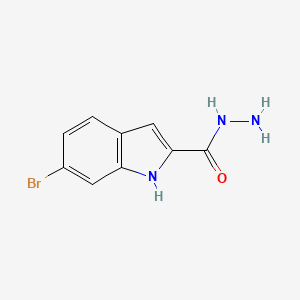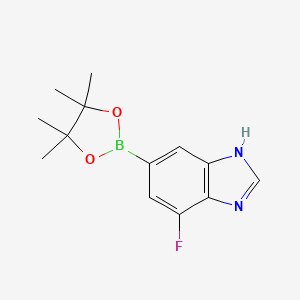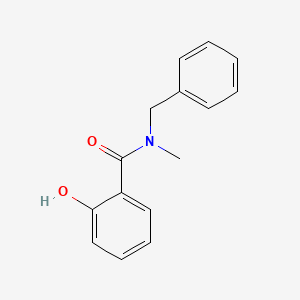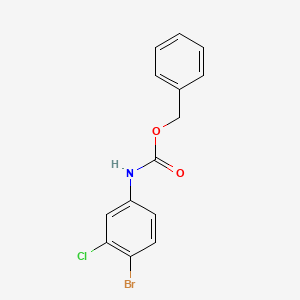
benzyl N-(4-bromo-3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(4-bromo-3-chlorophenyl)carbamate, also known as BBC, is a synthetic carbamate compound used as a reagent in organic synthesis. It is an organochlorine compound that has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. BBC is a versatile and powerful reagent that is useful for a variety of reactions and has been studied extensively in the laboratory.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(4-bromo-3-chlorophenyl)carbamate has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including antibiotics, hormones, neurotransmitters, and other pharmaceuticals. In addition, benzyl N-(4-bromo-3-chlorophenyl)carbamate has been used in the synthesis of peptides and other small molecules, as well as in the synthesis of polymers and other materials.
Wirkmechanismus
Benzyl N-(4-bromo-3-chlorophenyl)carbamate acts as a nucleophile in organic reactions, meaning it can react with an electrophile to form a covalent bond. In the case of benzyl N-(4-bromo-3-chlorophenyl)carbamate, the reaction occurs between the carbamate group and the electrophile, such as an electrophilic aromatic compound or an alkyl halide. The reaction proceeds through a series of steps, including formation of an intermediate carbamate ester, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
benzyl N-(4-bromo-3-chlorophenyl)carbamate has been studied extensively in the laboratory and has been shown to have a variety of biochemical and physiological effects. In particular, benzyl N-(4-bromo-3-chlorophenyl)carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to act as an inhibitor of protein kinases and other enzymes involved in signal transduction pathways. In addition, benzyl N-(4-bromo-3-chlorophenyl)carbamate has been shown to have anti-inflammatory and anti-cancer properties, as well as to have a role in regulating the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl N-(4-bromo-3-chlorophenyl)carbamate has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. In addition, benzyl N-(4-bromo-3-chlorophenyl)carbamate is a relatively inexpensive reagent, making it an attractive option for many research applications. However, benzyl N-(4-bromo-3-chlorophenyl)carbamate is also limited in its use in some applications, as it is not compatible with some solvents and other reagents. Furthermore, benzyl N-(4-bromo-3-chlorophenyl)carbamate is a relatively toxic compound and should be handled with care in the laboratory.
Zukünftige Richtungen
In the future, benzyl N-(4-bromo-3-chlorophenyl)carbamate may be used in a variety of applications, such as in the synthesis of new pharmaceuticals and other small molecules. Additionally, benzyl N-(4-bromo-3-chlorophenyl)carbamate may be used in the synthesis of polymers and other materials, as well as in the development of new chemical reactions and processes. Furthermore, benzyl N-(4-bromo-3-chlorophenyl)carbamate may be studied further to explore its potential as an inhibitor of enzymes involved in signal transduction pathways, as well as its potential role in regulating the immune system. Finally, benzyl N-(4-bromo-3-chlorophenyl)carbamate may be studied further to explore its potential as an anti-inflammatory and anti-cancer agent.
Synthesemethoden
Benzyl N-(4-bromo-3-chlorophenyl)carbamate is synthesized by reacting p-bromo-3-chlorophenol with benzyl carbamate in an aqueous solution. The reaction occurs in the presence of an acid catalyst, such as hydrochloric acid, and proceeds in two steps. In the first step, the p-bromo-3-chlorophenol is converted to the corresponding acid chloride, which is then reacted with the benzyl carbamate in the second step to form the desired product. The reaction is typically carried out at a temperature of 80°C and is complete within 30 minutes.
Eigenschaften
IUPAC Name |
benzyl N-(4-bromo-3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEYSHCMCAWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(4-bromo-3-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)
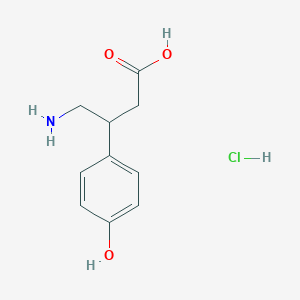
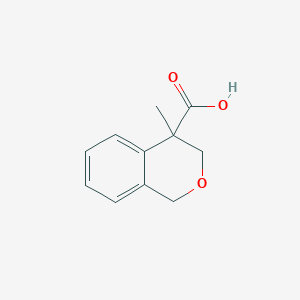
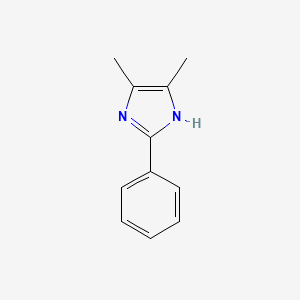
![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)
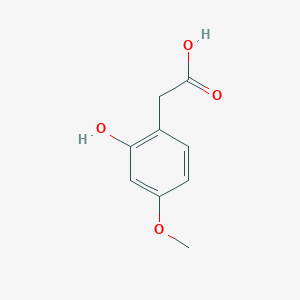
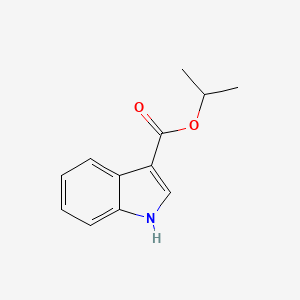
![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)
